N-(2-Aminopropyl)maléimide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-Aminopropyl)maleimide (NAPM) is a synthetic organic compound that has been used in a variety of scientific and industrial applications. It is a versatile compound that has been used in a wide range of fields, including biochemistry, medicine, and industrial chemistry. NAPM is a powerful reagent and has a wide range of applications, including the synthesis of more complex molecules, the development of new drugs, and the study of biochemical and physiological processes.

Applications De Recherche Scientifique

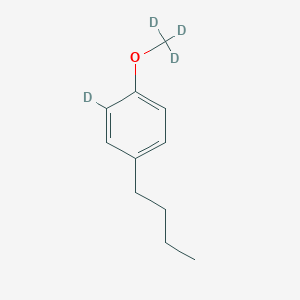

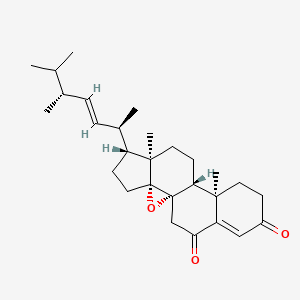

Découverte de pesticides

“N-(2-Aminopropyl)maléimide” et ses dérivés ont été utilisés dans la découverte de pesticides à base de produits naturels {svg_1}. Une série de dérivés de N-amino-maléimide contenant un groupe hydrazone a été conçue et synthétisée à partir de la structure de la linderone et de la méthyllinderone, qui ont été isolées de Lindera erythrocarpa Makino {svg_2}. Ces composés ont montré une inhibition significative contre les moustiques (Culex pipiens pallens) et ont présenté des activités antifongiques bien meilleures contre quatorze champignons phytopathogènes {svg_3}.

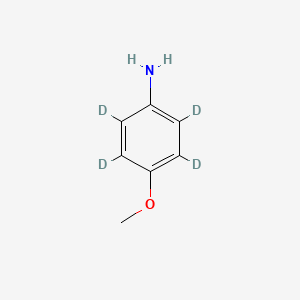

Luminophores organiques

Les luminophores à base de maléimide portant des unités conjuguées suscitent un intérêt scientifique intense en tant que luminophores organiques {svg_4}. Des dérivés d'amino-maléimide ont été synthétisés et une série de luminophores d'amino-aryl-maléimide ont été synthétisés par couplage de Suzuki–Miyaura {svg_5}. Ces luminophores présentent une émission jaune-vert, et la longueur d'onde d'émission maximale est de 534 nm à 547 nm {svg_6}. Ils présentent des décalages de Stokes importants (> 100 nm) et l'intensité d'émission à l'état solide est plus forte que celle en solution avec une augmentation de l'émission induite par l'agrégation (AIEE) {svg_7}.

Synthèse de polymères

Les maléimides ont été convertis en adduits par des réactions de Diels–Alder en réagissant avec le cyclopentadiène ou le furane, puis ces adduits ont été générés en polymères correspondants par polymérisation par ouverture de cycle en méthatèse {svg_8}. Les structures chimiques des adduits ont été confirmées par RMN 1H, FTIR et analyse élémentaire {svg_9}.

Mécanisme D'action

Target of Action

N-(2-Aminopropyl)maleimide primarily targets the biosynthesis of chitin and β(1,3)glucan, which are components of the fungal cell wall . The membrane enzyme, β(1,3)glucan synthase, has been proposed as a putative primary target of N-substituted maleimides in Candida albicans cells .

Mode of Action

N-(2-Aminopropyl)maleimide interacts with its targets by affecting the biosynthesis of chitin and β(1,3)glucan . This interaction results in changes to the structure and function of the fungal cell wall, thereby inhibiting the growth and survival of the microorganisms .

Biochemical Pathways

The compound affects the biochemical pathways related to the biosynthesis of chitin and β(1,3)glucan . These pathways are crucial for the structural integrity and function of the fungal cell wall. By inhibiting these pathways, N-(2-Aminopropyl)maleimide disrupts the normal functioning of the cell wall, leading to the death of the microorganisms .

Pharmacokinetics

It’s known that the compound’s chemical reactivity and lipophilicity influence its antibacterial activity .

Result of Action

N-(2-Aminopropyl)maleimide exhibits strong antifungal effects, with minimum inhibitory concentrations (MICs) in the 0.5–4 μg ml−1 range . It also displays structure-dependent antibacterial activity and is highly cytostatic, with IC values below 0.1 μg ml−1 . The compound’s action results in the inhibition of microbial growth and survival .

Action Environment

The action, efficacy, and stability of N-(2-Aminopropyl)maleimide can be influenced by various environmental factors. For instance, the compound’s chemical reactivity and lipophilicity can affect its antibacterial activity . These factors seem to have little effect on its antifungal and cytostatic action .

Safety and Hazards

Orientations Futures

Maleimides have been designed for self-assembly and reactivity on graphene as dienophiles . They are also being explored for site-selective antibody conjugation, which is recognized as a key strategy for the optimum construction of antibody–drug conjugates . These developments suggest promising future directions for the use of maleimides in various applications.

Analyse Biochimique

Biochemical Properties

N-(2-Aminopropyl)maleimide plays a significant role in biochemical reactions, particularly in the formation of covalent bonds with thiol groups on proteins. This interaction is crucial in bioconjugation techniques, where N-(2-Aminopropyl)maleimide is used to link biomolecules for various applications, including drug delivery and biosensing . The compound interacts with enzymes such as β(1,3)glucan synthase, affecting the biosynthesis of essential cell wall components like chitin and β(1,3)glucan .

Cellular Effects

N-(2-Aminopropyl)maleimide influences various cellular processes by modifying proteins and enzymes. It affects cell signaling pathways by altering the function of proteins involved in these pathways. Additionally, N-(2-Aminopropyl)maleimide can impact gene expression and cellular metabolism by interacting with transcription factors and metabolic enzymes . These interactions can lead to changes in cell function, including alterations in cell growth and differentiation.

Molecular Mechanism

The molecular mechanism of N-(2-Aminopropyl)maleimide involves its ability to form covalent bonds with thiol groups on cysteine residues of proteins. This binding can inhibit or activate enzymes, depending on the specific protein and the context of the interaction . For example, N-(2-Aminopropyl)maleimide can inhibit β(1,3)glucan synthase, leading to disruptions in fungal cell wall synthesis . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2-Aminopropyl)maleimide can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation . Long-term studies have shown that N-(2-Aminopropyl)maleimide can have lasting effects on cellular function, including sustained inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of N-(2-Aminopropyl)maleimide vary with different dosages in animal models. At low doses, the compound can effectively modify target proteins without causing significant toxicity . At higher doses, N-(2-Aminopropyl)maleimide can exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical modifications without inducing toxicity.

Metabolic Pathways

N-(2-Aminopropyl)maleimide is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can affect metabolic flux by modifying key enzymes in metabolic pathways, leading to changes in metabolite levels . For instance, N-(2-Aminopropyl)maleimide can inhibit enzymes involved in the synthesis of cell wall components, thereby altering the overall metabolic balance within the cell .

Propriétés

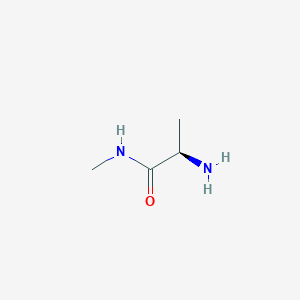

| { "Design of the Synthesis Pathway": "The synthesis of N-(2-Aminopropyl)maleimide can be achieved through the reaction of maleic anhydride with 2-Aminopropylamine.", "Starting Materials": [ "Maleic anhydride", "2-Aminopropylamine", "Acetone", "Hydrochloric acid", "Sodium hydroxide", "Ice", "Water" ], "Reaction": [ "Add maleic anhydride to a round-bottom flask and dissolve it in acetone.", "Add 2-aminopropylamine dropwise to the flask while stirring continuously.", "Add a few drops of hydrochloric acid to the reaction mixture and stir for 30 minutes.", "Add ice to the mixture to cool it down and maintain the temperature at 0-5°C.", "Slowly add sodium hydroxide to the cooled mixture until the pH reaches 7-8.", "Extract the product with ethyl acetate, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the desired product, N-(2-Aminopropyl)maleimide." ] } | |

| 110008-25-8 | |

Formule moléculaire |

C7H10N2O2 |

Poids moléculaire |

154.17 g/mol |

Nom IUPAC |

1-(2-aminopropyl)pyrrole-2,5-dione |

InChI |

InChI=1S/C7H10N2O2/c1-5(8)4-9-6(10)2-3-7(9)11/h2-3,5H,4,8H2,1H3 |

Clé InChI |

BVFLDXOLFQICED-UHFFFAOYSA-N |

SMILES |

C1=CC(=O)N(C1=O)CCCN |

SMILES canonique |

CC(CN1C(=O)C=CC1=O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.